Mpro Dimer Interface Binding Site: Distance to Functionally Critical Ser139 vs. Co-crystallized Comparators
(4-Fluoro-2-methylphenyl)methanesulfonamide (Z1849009686) binds at the SARS-CoV-2 Mpro dimer interface, with its binding site positioned <7 Å from Ser139, a residue whose mutation to alanine in SARS-CoV-1 Mpro reduced both dimerization and protease activity by approximately 50% [1]. In contrast, the dimer-interface fragment Z264347221 (×1187) binds across the interface, interacting with Ser123, Tyr118, and Leu141 of the second protomer, while POB0073 (×0887) binds only 4 Å from Gly2, making each fragment's allosteric vector distinct [1]. The proximity to Ser139 specifically positions this compound for design strategies aimed at disrupting the dimer, a mechanism not accessible to active-site fragments or the other two dimer-interface hits.
| Evidence Dimension | Distance from binding site to functionally validated residue (Ser139/Gly2) |
|---|---|
| Target Compound Data | <7 Å from Ser139 (Mpro dimer interface) |
| Comparator Or Baseline | Z264347221: interacts across dimer interface, no Ser139 proximity reported; POB0073: 4 Å from Gly2 |
| Quantified Difference | Ser139 proximity is unique among the three dimer-interface fragments; Ser139 mutation reduces activity by ~50% |
| Conditions | X-ray crystallography, SARS-CoV-2 Mpro, PanDDA fragment screen |
Why This Matters
The unique proximity to Ser139, a validated determinant of dimerization and catalytic activity, makes this fragment the preferred starting point for allosteric dimer-disruptor design over the other dimer-interface hits.
- [1] Douangamath, A., Fearon, D., Gehrtz, P. et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nat Commun 11, 5047 (2020). View Source
